Cas no 197313-32-9 (1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl-)

1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- is a boronic ester derivative featuring a chlorohexenyl substituent. Its key advantages include stability under typical handling conditions due to the tetramethyl dioxaborolane framework, which minimizes hydrolysis and oxidation. The (1E)-6-chloro-1-hexenyl moiety enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, while the chlorine atom provides a handle for further functionalization. The compound is particularly useful in organic synthesis, offering controlled reactivity for constructing complex molecules. Its crystalline or liquid form (depending on purity) ensures ease of handling in laboratory settings. The product is typically employed in pharmaceutical and materials science research for precise boron incorporation.
1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- structure
197313-32-9 structure
Product Name:1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl-
CAS No:197313-32-9
MF:C12H22BClO2
MW:244.565883159637
CID:117099
PubChem ID:11086027
Update Time:2025-06-26

1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl-
    • (E)-6-Chloro-1-hexenylboronic acidpinacol ester
    • trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
    • SCHEMBL2203668
    • trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, 96%
    • SCHEMBL2203665
    • trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, 96per cent
    • 1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl-
    • 197313-32-9
    • J-012755
    • CS-0499157
    • 2-[(E)-6-chlorohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester,96%
    • (E)-2-(6-Chlorohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • G74059
    • Inchi: 1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8,10H2,1-4H3/b9-7+
    • InChI Key: FNDLLXXDZTUGLB-VQHVLOKHSA-N
    • SMILES: ClCCCC/C=C/B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 244.14000
  • Monoisotopic Mass: 244.1401378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 0.985
  • Melting Point: 38-42 °C(lit.)
  • Boiling Point: 271.194°C at 760 mmHg
  • Flash Point: 117.815°C
  • Refractive Index: 1.454
  • PSA: 18.46000
  • LogP: 3.58310

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Additional information on 1,3,2-Dioxaborolane,2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl-

Comprehensive Overview of 1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- (CAS No. 197313-32-9)

The compound 1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- (CAS No. 197313-32-9) is a highly specialized boron-containing intermediate widely utilized in organic synthesis and pharmaceutical research. Its unique structure, featuring a dioxaborolane core and a chlorohexenyl side chain, makes it a valuable building block for cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Researchers and chemists frequently search for this compound due to its role in constructing complex molecules, including drug candidates and agrochemicals.

In recent years, the demand for boronic esters like 1,3,2-Dioxaborolane derivatives has surged, driven by advancements in catalysis and green chemistry. The compound’s stability under mild conditions and compatibility with diverse functional groups align with the growing focus on sustainable synthesis. A common query among scientists is how to optimize its use in C-C bond formation or its storage to prevent hydrolysis. These topics reflect the broader interest in air-sensitive reagents and their applications in high-throughput screening.

The E-configuration of the chlorohexenyl moiety in this compound is critical for stereoselective reactions, a feature often explored in asymmetric synthesis. Analytical techniques such as NMR and HPLC are typically employed to verify its purity, a key concern for users seeking reliable batch-to-batch consistency. Discussions in forums frequently highlight its role in synthesizing bioactive molecules, linking it to trends like fragment-based drug design.

From an industrial perspective, CAS No. 197313-32-9 is often mentioned alongside scale-up challenges and cost-effective production. Innovations in continuous flow chemistry have sparked interest in improving its synthesis efficiency, addressing common search terms like "large-scale boronic ester preparation." Additionally, its potential in material science, such as polymer modification, is gaining traction, though this remains a niche application.

Safety data for this compound emphasizes handling under inert atmospheres, a point reiterated in SDS documentation. While not classified as hazardous, its moisture sensitivity warrants precautions, a topic frequently queried in laboratory safety forums. The compound’s shelf-life and stabilization methods (e.g., storage with molecular sieves) are also popular subjects among researchers.

In summary, 1,3,2-Dioxaborolane, 2-[(1E)-6-chloro-1-hexen-1-yl]-4,4,5,5-tetramethyl- exemplifies the intersection of cutting-edge research and practical synthetic chemistry. Its versatility ensures continued relevance in fields ranging from medicinal chemistry to catalysis, making it a staple in modern laboratories.

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